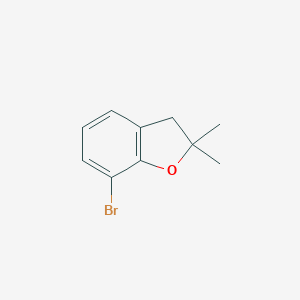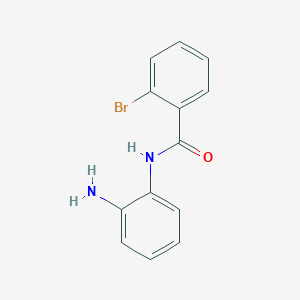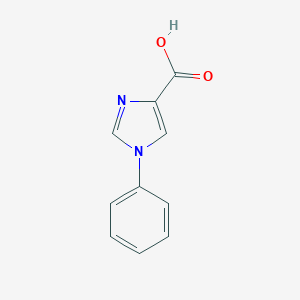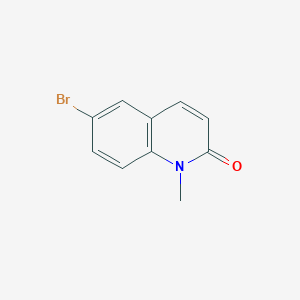
2-(3-Fluoro-4-nitrophenyl)acetic acid
Overview
Description
2-(3-Fluoro-4-nitrophenyl)acetic acid is a chemical compound with the molecular formula C8H6FNO4 . It has a molecular weight of 199.14 . The IUPAC name for this compound is (3-fluoro-4-nitrophenyl)acetic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a nitro group (-NO2) and a fluoro group (-F) attached to it. An acetic acid group (-CH2COOH) is also attached to the benzene ring .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 384.8°C at 760 mmHg .Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis Techniques : Research on nitration of 3-fluorophenyl acetic acid led to the synthesis of 5-fluoro-2-nitrophenyl acetic acid with significant yield improvements. This method showcased an efficient pathway for creating derivatives with potential applications in further chemical reactions and compound development (Zhao De-feng, 2007).
- Protecting Groups : The (2-nitrophenyl)acetyl group, derived from (2-nitrophenyl)acetic acid, was identified as an effective protecting group for hydroxyl functions. This finding is crucial for carbohydrate transformations, providing a new tool for selective protection and deprotection in organic synthesis (Katalin Daragics & P. Fügedi, 2010).
Photodecarboxylation and Photocages
- Photocages : The derivatives of meta-nitrophenylacetic acid, including fluoro derivatives, were investigated for their photodecarboxylation properties. These compounds, particularly those with red-shifted excitation wavelengths, show promise as efficient photocages for zinc, highlighting potential applications in biological studies and material sciences (A. Shigemoto et al., 2021).
Chemical Sensing and Environmental Applications
- Electrochemical Sensing : The development of electrochemical sensors utilizing gold-copper alloy nanoparticles for the detection of nitroaromatic pollutants demonstrated the applicability of nitrophenyl derivatives in environmental monitoring. These sensors offer high sensitivity and specificity, underlining the potential for detecting toxic organic pollutants in various matrices (Afzal Shah et al., 2017).
Advanced Material Development
- Silver Complexes : Research on silver complexes of 2-(2-nitrophenyl)acetic acid revealed unique structural characteristics, offering insights into the design of metal-organic frameworks and coordination polymers. These compounds could have implications in catalysis, sensing, and material science (M. Danish et al., 2015).
Drug Synthesis and Medical Research
- Antitumoral Potential : Nitric oxide-donating non-steroidal anti-inflammatory drug derivatives showed significant cytotoxicity against urological tumor cell lines, with specific compounds demonstrating the most potent effects. This research underscores the therapeutic potential of fluoro-substituted compounds in cancer treatment (Sandra Huguenin et al., 2005).
Mechanism of Action
Safety and Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
Relevant Papers The search results did not provide specific papers related to 2-(3-Fluoro-4-nitrophenyl)acetic acid .
properties
IUPAC Name |
2-(3-fluoro-4-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c9-6-3-5(4-8(11)12)1-2-7(6)10(13)14/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWLAOKLDCMHIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379163 | |
| Record name | 2-(3-fluoro-4-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
163395-24-2 | |
| Record name | 2-(3-fluoro-4-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester](/img/structure/B176323.png)







